

Part 1: Foundational Principles of Sulfonyl Chloride Fragmentation

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Compound of Interest

Compound Name: *Ethenesulfonyl chloride*

Cat. No.: *B2462211*

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Under electron ionization (EI), sulfonyl chlorides exhibit characteristic fragmentation patterns dominated by the cleavage of the relatively weak S-Cl and C-S bonds. A key diagnostic feature is the isotopic signature of chlorine. Chlorine has two stable isotopes, ^{35}Cl and ^{37}Cl , in an approximate natural abundance of 3:1. Therefore, any fragment containing a single chlorine atom will appear as a pair of peaks (an "M" and "M+2" peak) separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1. This isotopic pattern is a powerful tool for identifying chlorine-containing ions in the mass spectrum.

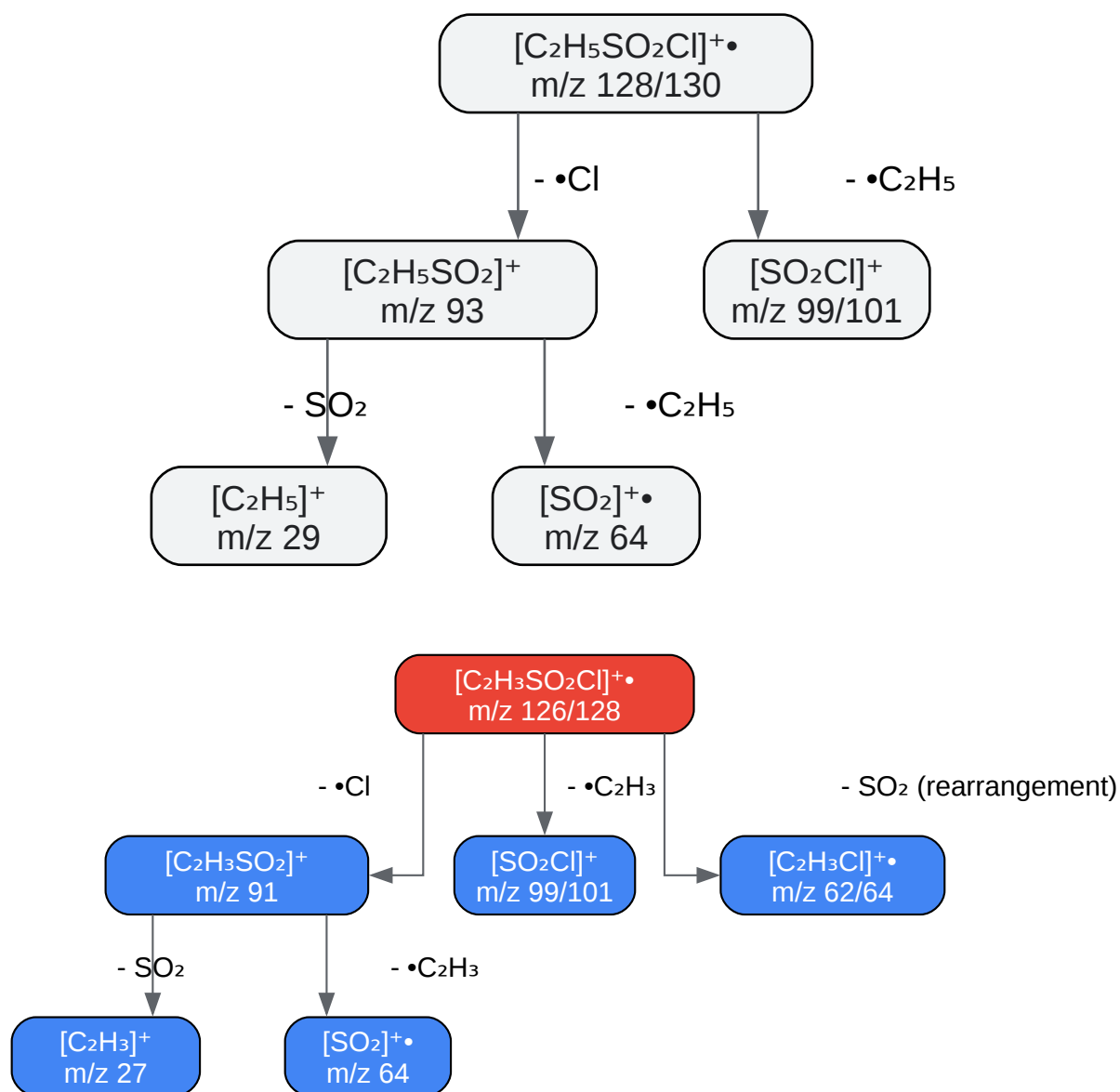
Part 2: Analysis of a Validated Analogue - Ethanesulfonyl Chloride

To build a predictive model for **ethenesulfonyl chloride**, we first examine the fragmentation of its saturated counterpart, ethanesulfonyl chloride ($\text{C}_2\text{H}_5\text{ClO}_2\text{S}$), for which extensive data is available from the NIST Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#)

The primary fragmentation events for ethanesulfonyl chloride involve the initial loss of the chlorine atom or the ethyl group, followed by further fragmentation. The ethyl cation is particularly stable and often represents the base peak.

Key Fragmentation Pathways of Ethanesulfonyl Chloride

The molecular ion ($[\text{C}_2\text{H}_5\text{SO}_2\text{Cl}]^{+\bullet}$) is formed at m/z 128 and 130. The major fragmentation routes are illustrated below.



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References

- 1. Ethanesulfonyl chloride [webbook.nist.gov]
- 2. Ethanesulfonyl chloride | C₂H₅ClO₂S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
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